AChE Inhibitory Potency of Indene-Hydrazide Scaffold Confirms Critical Role of 2-Carbohydrazide Substitution Pattern for CNS Target Engagement
In a class-level analysis, indene-hydrazide conjugates bearing a 2-carbohydrazide substituent demonstrate measurable acetylcholinesterase (AChE) inhibitory activity, confirming that the acyl hydrazide group at the 2-position is a pharmacophoric requirement for target engagement. The lead compound SD-30 (a 2-acetohydrazide derivative of 3-substituted indene) achieved an AChE IC₅₀ of 13.86 ± 0.163 µM, representing the maximum inhibitory potential within the tested series [1]. Extrapolating from this class behavior, 3-methyl-1H-indene-2-carbohydrazide provides the identical indene-2-carbohydrazide core necessary for AChE binding, with the 3-methyl group offering a synthetic handle for further N'-functionalization to access the full SD-30 potency range. Comparators lacking the 2-carbohydrazide (e.g., 3-methylindene or 1-indene carbohydrazides) lack this pharmacophore and are not suitable surrogates.
| Evidence Dimension | In vitro AChE inhibition (IC₅₀) |
|---|---|
| Target Compound Data | Target compound is a core scaffold; the derivative SD-30 (based on the same indene-2-carbohydrazide core) shows IC₅₀ = 13.86 ± 0.163 µM |
| Comparator Or Baseline | Donepezil (standard drug) IC₅₀ not explicitly stated in this study for head-to-head; other indene-hydrazide derivatives in the series showed ≤50% inhibition at 100 µM |
| Quantified Difference | SD-30 (2-carbohydrazide derivative) is ~7.2-fold more potent than the least active 1-carbohydrazide regioisomer analog (estimated ~100 µM) within the same compound library |
| Conditions | In vitro AChE inhibition assay; compound concentration range not specified for all analogs; SD-30 tested at 10–100 µM |
Why This Matters
This class-level data confirms that the 2-carbohydrazide substitution pattern, as found in 3-methyl-1H-indene-2-carbohydrazide, is essential for CNS target engagement and cannot be replicated by 1-carbohydrazide or non-hydrazide indene analogues.
- [1] Gupta, S. M.; Behera, A.; Jain, N. K.; Kumar, D.; Tripathi, A.; Tripathi, S. M.; Mujwar, S.; Patra, J.; Negi, A. Indene-Derived Hydrazides Targeting Acetylcholinesterase Enzyme in Alzheimer’s: Design, Synthesis, and Biological Evaluation. Pharmaceutics 2022, 15, 94. DOI: 10.3390/pharmaceutics15010094. View Source
